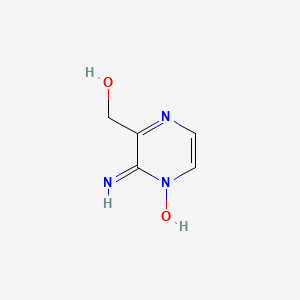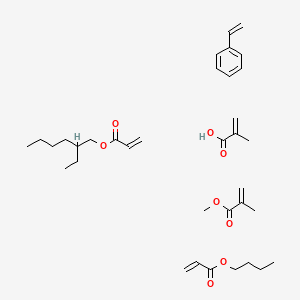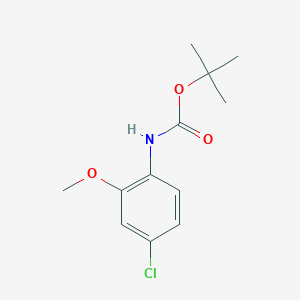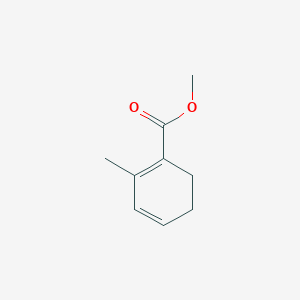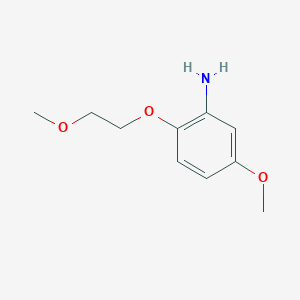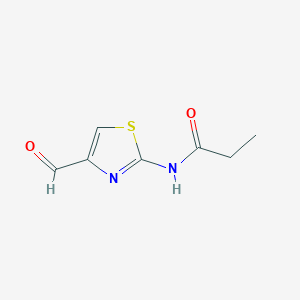
2alpha-Hydroxyandrost-4-ene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2alpha-Hydroxyandrost-4-ene-3,17-dione is a steroidal compound that plays a significant role in the synthesis of various physiologically active steroids. It is an intermediate in the biosynthesis of glucocorticoids and androgens, making it a valuable compound in pharmaceutical and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-Hydroxyandrost-4-ene-3,17-dione typically involves the microbiological transformation of natural sterols. One common method is the biotransformation of phytosterols using genetically modified strains of Mycobacterium fortuitum. This process involves the deletion of specific genes, such as 3-ketosteroid-Δ1-dehydrogenase, to enhance the yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. The use of engineered Mycobacterium strains has been shown to be effective in converting phytosterols into the desired compound with high yield and purity .
化学反応の分析
Types of Reactions
2alpha-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized steroids.
Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
科学的研究の応用
2alpha-Hydroxyandrost-4-ene-3,17-dione has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.
作用機序
The mechanism of action of 2alpha-Hydroxyandrost-4-ene-3,17-dione involves its conversion into active steroid hormones. It acts as a precursor in the biosynthesis of glucocorticoids and androgens. These hormones exert their effects by binding to specific receptors and modulating gene expression, leading to various physiological responses .
類似化合物との比較
Similar Compounds
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
9alpha-Hydroxyandrost-4-ene-3,17-dione: An intermediate in the synthesis of glucocorticoid drugs.
11beta-Hydroxyandrost-4-ene-3,17-dione: A compound with similar steroidal structure and function.
Uniqueness
2alpha-Hydroxyandrost-4-ene-3,17-dione is unique due to its specific hydroxylation pattern, which makes it a valuable intermediate in the synthesis of various steroidal drugs. Its ability to undergo diverse chemical reactions further enhances its utility in pharmaceutical and biochemical research .
特性
CAS番号 |
571-17-5 |
|---|---|
分子式 |
C19H26O3 |
分子量 |
302.4 g/mol |
IUPAC名 |
(2R,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18-,19-/m0/s1 |
InChIキー |
TUUUEQXMRRIGLT-ZEHJPDPISA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H](C[C@]34C)O |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



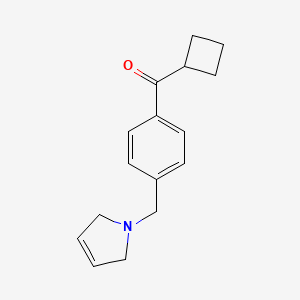
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
